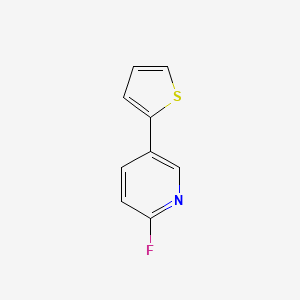

2-Fluoro-5-(thiophen-2-yl)pyridine

概要

説明

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a chemical compound that is a useful precursor of 2,3-disubstituted pyridines . It is made by the possibility of metallation at C-3, together with the ready nucleophilic displacement of the activated fluorine . It can also react with thiophene to get 2-thiophen-2-yl-pyridine .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-fluoropyridine with thiophene . The synthesis of thiophene derivatives has been highlighted in recent literature . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Molecular Structure Analysis

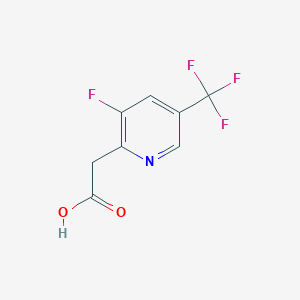

The molecular structure of “this compound” is derived from the structures of 2-fluoropyridine and thiophene . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily its reactions with other compounds to form 2,3-disubstituted pyridines . It can also react with thiophene to produce 2-thiophen-2-yl-pyridine .Physical And Chemical Properties Analysis

“this compound” is a clear colorless to light yellow liquid . It is soluble in water . The compound has a refractive index of 1.4655-1.4685 at 20°C .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

2-Fluoro-5-(thiophen-2-yl)pyridine derivatives are utilized in the development of organic light-emitting diode (OLED) devices. Specifically, these compounds serve as phosphorescent dopants in OLEDs, significantly enhancing the device's efficiency and emission properties. A study on homoleptic cyclometalated iridium complexes with 2-(thiophen-2-yl)pyridine derivatives as ligands demonstrates their application in producing high-efficiency, pure-red emission OLEDs, showcasing their potential in display and lighting technologies (Tsuboyama et al., 2003).

Crystal Structure Analysis

Research also focuses on the crystal structure analysis of compounds incorporating this compound. For instance, the crystal structure of specific compounds like (Z)-5-fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene) indolin-2-one has been studied, revealing intricate details about molecular geometry, such as dihedral angles and intramolecular as well as intermolecular interactions. This type of research aids in understanding the molecular behavior and potential applications of these compounds (Ding et al., 2013).

Fluorophore Development

The compound's derivatives are utilized in the development of fluorophores. This application is evident in research aiming to create new classes of emissive fluorophores for various purposes, including biochemical and medical imaging. The synthesis of these compounds involves intricate chemical reactions that contribute to their luminescence properties, showcasing the versatility of this compound in the field of fluorescence-based applications (Xiong et al., 2019).

Electrochromic Properties

Studies also explore the enhancement of electrochromic properties of conducting polymers via copolymerization with compounds like this compound. These investigations delve into the synthesis and characterization of copolymers and their potential applications in electrochromic devices, which are pivotal in smart window technologies and energy-saving applications (Türkarslan et al., 2007).

Rhenium Complexes

Research on fac-tricarbonylchlorobis(ligand)rhenium(I) complexes prepared from pyridine/thiophene hybrid ligands, including this compound, highlights its role in forming metal complexes with specific structural and luminescence properties. These complexes are studied for their potential in various scientific applications, reflecting the compound's utility in coordination chemistry and material science (Farrell et al., 2004).

Safety and Hazards

将来の方向性

Thiophene-based analogs, such as “2-Fluoro-5-(thiophen-2-yl)pyridine”, have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

作用機序

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-5-(thiophen-2-yl)pyridine is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it can interact with various other compounds to form new products . For instance, it can react with thiophene to produce 2-thiophen-2-yl-pyridine .

特性

IUPAC Name |

2-fluoro-5-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJEFDJHKCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697094 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132832-80-4 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

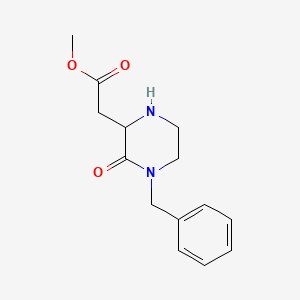

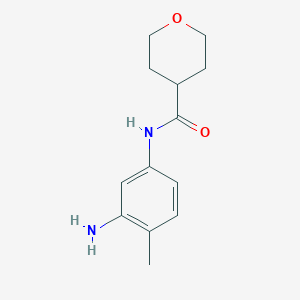

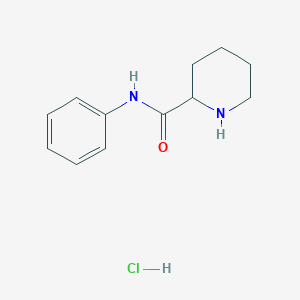

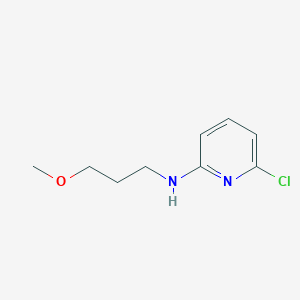

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)